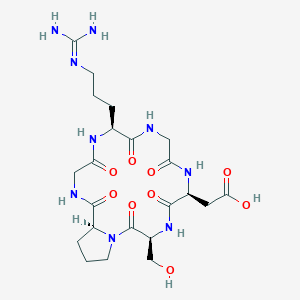
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic cyclic peptide that contains the amino acid sequence Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline. This compound is known for its role as an integrin ligand, specifically targeting the α5β1 integrin. It is widely used in scientific research due to its ability to inhibit cell adhesion and tumor metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis process includes the following steps:
Resin Loading: The first amino acid (Proline) is attached to a solid resin.
Coupling: Each subsequent amino acid (Serine, Aspartic acid, Glycine, Arginine, and Glycine) is added sequentially using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It can also participate in various biochemical interactions, such as binding to integrins.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cyclization Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Cleavage Reagents: TFA (Trifluoroacetic acid)
Major Products
The major product of the synthesis is the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Side products may include linear peptides and truncated sequences, which are typically removed during purification .
Scientific Research Applications
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for inhibiting tumor metastasis and promoting wound healing.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its effects by binding to integrins, specifically the α5β1 integrin. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby preventing cell adhesion and migration. The peptide’s mechanism of action involves the competitive inhibition of integrin-ligand interactions, which can disrupt various cellular processes such as tumor metastasis and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A similar cyclic peptide with a Glutamic acid residue instead of Aspartic acid.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: A linear peptide with an additional Lysine residue.
Uniqueness
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer high affinity and selectivity for the α5β1 integrin. This makes it a valuable tool for studying integrin-mediated processes and developing integrin-targeted therapies .
Properties
Molecular Formula |
C22H35N9O9 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid |
InChI |
InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
SZWJVFDWSJILGP-XUXIUFHCSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















